molecular formula C8H10INO B13111851 2-(5-Iodopyridin-3-yl)propan-2-ol

2-(5-Iodopyridin-3-yl)propan-2-ol

Cat. No.: B13111851
M. Wt: 263.08 g/mol
InChI Key: TVYXAEJSGDFJHS-UHFFFAOYSA-N
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Description

2-(5-Iodopyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C8H10INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of an iodine atom at the 5-position of the pyridine ring and a hydroxyl group at the 2-position of the propan-2-ol moiety makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodopyridin-3-yl)propan-2-ol typically involves the iodination of a pyridine derivative followed by the introduction of the propan-2-ol group. One common method is the iodination of 3-pyridinol using iodine and a suitable oxidizing agent. The resulting 5-iodo-3-pyridinol can then be reacted with propan-2-ol under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodopyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(3-pyridyl)propan-2-ol.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(5-iodopyridin-3-yl)propan-2-one.

    Reduction: Formation of 2-(3-pyridyl)propan-2-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Iodopyridin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Iodopyridin-3-yl)propan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The iodine atom and hydroxyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Iodopyridin-3-yl)propan-2-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

2-(5-iodopyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H10INO/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,1-2H3

InChI Key

TVYXAEJSGDFJHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CN=C1)I)O

Origin of Product

United States

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